1-Azabicyclo[2.2.1]heptan-3-OL
Description
Significance of Bicyclic Azasystems in Chemical Research
Bicyclic azasystems, which include the 1-azabicyclo[2.2.1]heptane nucleus, are of considerable interest in medicinal chemistry and materials science. Their constrained conformations can lead to enhanced binding affinity and selectivity for biological targets. The nitrogen atom within the bicyclic framework can act as a key interaction point, often protonated under physiological conditions, influencing the molecule's solubility and ability to form hydrogen bonds. cymitquimica.com The 7-azabicyclo[2.2.1]heptane nucleus, for instance, is a core component of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor agonist. iucr.org The rigid structure of these systems allows for precise positioning of functional groups, which is crucial for their interaction with enzymes and receptors.
Historical Context of 1-Azabicyclo[2.2.1]heptan-3-OL Research
Research into the 1-azabicyclo[2.2.1]heptane ring system has led to the development of various therapeutic agents. tandfonline.com An early and notable synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol was described as a key step in the creation of muscarinic agonists. tandfonline.comtandfonline.com A previously reported method for producing the racemic form of this alcohol involved the cyclodehydration of a piperidinediol, though this process was found to be inefficient for large-scale synthesis. tandfonline.com Subsequent research focused on developing more practical and efficient synthetic routes to obtain enantiomerically pure forms of this compound, highlighting its importance as a versatile chiral synthon. tandfonline.com The epimers of this compound have also been a subject of study, further expanding the understanding and utility of this scaffold. acs.org
Structural Framework and Nomenclature of the 1-Azabicyclo[2.2.1]heptane System
The nomenclature "1-azabicyclo[2.2.1]heptane" provides a systematic description of the molecule's structure. "Bicyclo" indicates the presence of two rings sharing two common atoms, known as bridgehead atoms. The numbers in the brackets, [2.2.1], denote the number of atoms in each of the three bridges connecting the two bridgehead atoms. In this case, there are two bridges of two carbon atoms each and one bridge containing a single atom. The "aza" prefix specifies that a carbon atom in the bicyclic system has been replaced by a nitrogen atom, and the "1-" indicates the position of this nitrogen atom at one of the bridgeheads. smolecule.com The parent compound, 1-azabicyclo[2.2.1]heptane, has the chemical formula C₆H₁₁N. nih.gov The addition of a hydroxyl group (-OH) at the 3-position gives this compound, with the chemical formula C₆H₁₁NO. echemi.com The stereochemistry at this position, whether the hydroxyl group is in the exo or endo configuration, is a critical aspect of its three-dimensional structure and reactivity.
| Property | Value |
| Chemical Formula | C₆H₁₁NO |
| Molar Mass | 113.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21473-16-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTWCEWSUXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931311 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142034-92-2, 21473-16-5 | |
| Record name | 1-Azabicyclo[2.2.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 3 Ol and Derivatives
Retrosynthetic Analysis of the 1-Azabicyclo[2.2.1]heptane System
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target into simpler, commercially available starting materials. For the 1-azabicyclo[2.2.1]heptane system, the key challenge is the formation of the bridged bicyclic structure containing a bridgehead nitrogen atom.
A primary disconnection strategy involves breaking the C2-N and C6-C7 bonds, which simplifies the bicyclic system into a more manageable monosubstituted piperidine (B6355638) ring. This approach identifies precursors such as appropriately substituted piperidine derivatives that can undergo intramolecular cyclization to form the desired scaffold. acs.org For instance, a key bond formation can be envisioned between the nitrogen and C6 (an intramolecular nucleophilic substitution) or via a carbon-carbon bond formation to close the five-membered ring.
Another effective retrosynthetic approach starts from 4-piperidone. acs.org This strategy involves an initial functionalization of the piperidine ring to introduce the necessary groups for the subsequent cyclization. An intramolecular carbolithiation reaction, for example, can be used to form the C2-C7 bond, effectively constructing the bicyclic system in a highly efficient manner. acs.orgnih.gov This disconnection highlights a powerful strategy where a six-membered ring is the starting point for building the [2.2.1] bicyclic core. These analyses reveal that the synthesis hinges on the strategic formation of one of the rings onto a pre-existing cyclic structure, with intramolecular cyclization being the pivotal step.
Classical Total Synthesis Approaches to 1-Azabicyclo[2.2.1]heptan-3-OL
Classical synthetic approaches to this compound have traditionally relied on robust and well-established chemical transformations. These methods often involve either the construction of the bicyclic scaffold through a key cyclization reaction or a linear sequence of steps to build up the necessary functionality.
The formation of the 1-azabicyclo[2.2.1]heptane core is frequently accomplished via an intramolecular cyclization reaction, which is the cornerstone of many synthetic routes. A notable example is the cyclodehydration of a piperidinediol precursor. In one efficient synthesis, a cis-piperidinediol undergoes cyclodehydration over basic alumina (B75360) to yield racemic exo-1-azabicyclo[2.2.1]heptan-3-ol. tandfonline.com While this specific method provided a modest yield, alternative conditions have been developed to improve efficiency significantly. tandfonline.comtandfonline.com
Another powerful cyclization strategy is intramolecular carbolithiation. acs.orgnih.gov This method involves generating an organolithium species from a suitable precursor, such as a stannane (B1208499) derivative of a piperidine, which then undergoes an anionic cyclization to form the bicyclic system. acs.org The success of this cyclization requires the six-membered ring to adopt a boat-shaped transition state, and the reaction rate can be influenced by coordinating additives. acs.org These cyclization reactions represent convergent and often highly effective methods for assembling the complex bicyclic scaffold from simpler cyclic precursors.
Linear synthetic sequences provide a step-by-step approach to building the target molecule from simple starting materials. A practical, multi-gram scale synthesis of racemic exo-1-azabicyclo[2.2.1]heptan-3-ol has been reported starting from 2-pyrrolidinone (B116388). tandfonline.com This multi-step process demonstrates a classic linear strategy.
The synthesis begins with the condensation of 2-pyrrolidinone with diethyl oxalate, which, following ring-opening and reclosure, affords a β-ketoester intermediate. tandfonline.com Subsequent catalytic hydrogenation of this intermediate furnishes the cis-diastereomer of a β-hydroxyester. tandfonline.com This ester is then reduced using a powerful reducing agent like lithium tetrahydoaluminate to yield a cis-diol. tandfonline.com The final step is a cyclization of this diol, which can be achieved in high yield, to produce the target this compound. tandfonline.com This linear approach allows for the large-scale production of the key bicyclic alcohol. tandfonline.comtandfonline.com
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Pyrrolidinone | i) Diethyl oxalate, KOEt, PhCH₃, Δ ii) H₂, 10% Pd/C, AcOH | cis-β-Hydroxyester | ~62% (over 2 steps) |
| 2 | cis-β-Hydroxyester | LiAlH₄, THF, Δ | cis-Piperidinediol | 81% |
| 3 | cis-Piperidinediol | MsCl, Et₃N, then heat | exo-1-Azabicyclo[2.2.1]heptan-3-ol | 86-96% |
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
Given the importance of stereochemistry in pharmacology, the development of methods to synthesize specific enantiomers of this compound is of significant interest. Approaches have focused on using chiral starting materials or employing asymmetric catalysts to control the stereochemical outcome of the reaction.
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach is highly effective for synthesizing optically active target molecules. An enantiospecific synthesis of derivatives of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been successfully developed starting from trans-4-hydroxy-L-proline, a common chiral pool material. rsc.org
In this route, trans-4-hydroxy-L-proline is first converted into a key pyrrolidine (B122466) intermediate. rsc.org This intermediate is then reacted with an enolate anion to introduce a side chain, which is subsequently reduced to an alcohol. rsc.org The alcohol is converted into a good leaving group, such as a sulfonate ester. rsc.org Finally, deprotection of the pyrrolidine nitrogen triggers an intramolecular cyclization to yield the chiral (4R)-1-azabicyclo[2.2.1]heptane derivatives. rsc.org This strategy effectively transfers the stereochemical information from the starting amino acid to the final bicyclic product.
| Key Transformation | Description | Chiral Starting Material |
|---|---|---|
| Intermediate Formation | Conversion of trans-4-hydroxy-L-proline to a (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine intermediate. | trans-4-hydroxy-L-proline |
| Side Chain Introduction | Reaction of the sulfonate ester with an enolate anion to form (3R)-pyrrolidinylacetic esters. | |
| Cyclization | Conversion of the side chain to a sulfonate ester followed by deprotection and intramolecular cyclization to form the (4R)-1-azabicyclo[2.2.1]heptane scaffold. |
Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral molecules, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. One of the key reactions for constructing the heterocyclic core of azabicycles is the 1,3-dipolar cycloaddition.
The asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile can be used to construct the pyrrolidine ring of the bicyclic system with high stereocontrol. researchgate.netdntb.gov.ua For instance, the incorporation of a chiral auxiliary, such as a chiral substituted benzyl (B1604629) group on the nitrogen atom of the ylide, has been shown to lead to the formation of enantiomerically pure 1-azabicyclo[2.2.1]heptane esters. researchgate.net The absolute configuration of the final product can be traced back to the stereochemistry of the chiral auxiliary used in the key cycloaddition step. researchgate.net While catalytic versions using chiral metal complexes have been extensively developed for related azabicyclic systems, researchgate.net the use of chiral auxiliaries demonstrates a viable and effective strategy for the asymmetric synthesis of the 1-azabicyclo[2.2.1]heptane core. researchgate.netdntb.gov.ua
Diastereoselective Transformations Leading to the Azabicyclic Core
The construction of the 1-azabicyclo[2.2.1]heptane core with specific stereochemistry is crucial for its application in medicinal chemistry. Diastereoselective transformations are key to controlling the spatial arrangement of substituents on the bicyclic ring.
One notable approach involves the aza-Prins-Ritter/Friedel-Crafts type reaction. This tandem sequence utilizes endocyclic N-acyliminium ions, generated from N-homoallyl imides with boron trifluoride etherate, to produce amido and phenyl-substituted azabicyclic derivatives. These reactions are highly diastereoselective, often yielding a single diastereomer. researchgate.net The diastereomeric ratio and identity are typically confirmed using NMR spectroscopy and X-ray crystallography. researchgate.net
Another strategy is the iodine-catalyzed diastereoselective synthesis of related bicyclic systems, such as trans-2,6-disubstituted-3,4-dihydropyrans, which can serve as precursors or analogues. nih.gov This method involves reacting δ-hydroxy α,β-unsaturated aldehydes with allyltrimethylsilane (B147118) in the presence of iodine. nih.gov Furthermore, a binary catalytic system of an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively synthesize 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. nih.gov
The table below summarizes some diastereoselective methods leading to azabicyclic cores.
| Reaction Type | Key Reagents | Key Features | Reference |
| Aza Prins-Ritter/Friedel-Crafts | Boron trifluoride etherate, N-homoallyl imides | Highly diastereoselective, excellent yields | researchgate.net |
| Iodine-Catalyzed Cyclization | Iodine, δ-hydroxy α,β-unsaturated aldehydes, allyltrimethylsilane | High diastereoselectivity for related bicyclic systems | nih.gov |
| Al(III)-Catalyzed Ring Opening | Aminotriphenolate Al(III) complex, bromide salt, cyclic γ-epoxy-alcohols | High diastereocontrol | nih.gov |
Resolution Techniques for Racemic this compound Intermediates
The synthesis of this compound and its precursors often results in racemic mixtures. The separation of these enantiomers is critical, as different enantiomers can exhibit distinct biological activities.
Classical Resolution: A common method for resolving racemic mixtures is through the formation of diastereomeric salts using chiral resolving agents. For instance, racemic 1-azabicyclo[2.2.1]heptan-3-one can be resolved using di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid. These agents selectively form hemitartrate salts with specific enantiomers, allowing for their separation by crystallization. This technique can achieve high enantiomeric excess (>99% ee). The choice of solvent, such as acetone/water mixtures, is crucial for optimizing the yield and purity of the desired enantiomer.
Enzymatic Resolution: Enzymatic methods offer a highly selective and environmentally friendly alternative for resolving racemic intermediates. Lipases are frequently employed for the kinetic resolution of racemic alcohols and their esters. For example, immobilized Candida antarctica lipase (B570770) B has been used for the lipase-mediated kinetic resolution of racemic intermediates of 2-azabicyclo[2.2.1]heptan-3-one, achieving high enantiomeric excess (98% ee). γ-Lactamases are another class of enzymes used for the kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), a key intermediate for carbocyclic nucleosides. researchgate.net Enzymes like those from Sulfolobus solfataricus and Rhodococcus equi show high enantioselectivity in hydrolyzing one enantiomer of the lactam, leaving the other unreacted. researchgate.netgoogle.com
The following table details the efficiency of different resolving agents and methods.
| Method | Resolving Agent/Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |
| Classical Resolution | Di-p-toluoyl-L-tartaric acid | Racemic 1-azabicyclo[2.2.1]heptan-3-one | >99% | |
| Classical Resolution | Dibenzoyl-D-tartaric acid | Racemic 1-azabicyclo[2.2.1]heptan-3-one | 95% | |
| Classical Resolution | Camphorsulfonic acid | Racemic 1-azabicyclo[2.2.1]heptan-3-one | 92% | |
| Enzymatic Resolution | Immobilized Candida antarctica lipase B | Racemic intermediates of 2-azabicyclo[2.2.1]heptan-3-one | 98% | |
| Enzymatic Resolution | Lipolase | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | >99% | google.com |
| Enzymatic Resolution | γ-Lactamase from Sulfolobus solfataricus MT4 | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | High | researchgate.net |
Convergent and Divergent Synthetic Routes to Substituted this compound
Both convergent and divergent strategies are employed to synthesize a variety of substituted this compound derivatives, allowing for the exploration of structure-activity relationships.
Convergent Synthesis: Convergent approaches involve the synthesis of separate fragments of the target molecule, which are then coupled together in the later stages of the synthesis. An example of a convergent approach is the synthesis of C-6 homologues of 1-deoxyazasugars, where a key template is synthesized and then elaborated to produce various analogues. acs.org This strategy allows for flexibility in introducing different substituents at a late stage.
Divergent Synthesis: Divergent synthesis starts from a common intermediate that is then transformed into a library of structurally diverse compounds. For instance, N-Boc-3-piperidone can be used as a starting material to produce two different scaffolds, a bicyclic and a spirocyclic system, through a divergent strategy. nih.gov These scaffolds can then be further diversified. Another example starts from readily available trans-4-hydroxy-L-proline, which is converted into a key pyrrolidine intermediate. This intermediate can then be reacted with different enolates to produce a variety of substituted pyrrolidinylacetic esters, which are subsequently cyclized to form the desired (4R)-1-azabicyclo[2.2.1]heptane derivatives. rsc.org
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability.
Use of Biocatalysis: As mentioned in the resolution section, enzymatic methods are a cornerstone of green chemistry. mdpi.com The use of enzymes like lipases and lactamases operates under mild conditions, often in aqueous media, and offers high selectivity, thereby reducing the need for protecting groups and minimizing waste. researchgate.netgoogle.commdpi.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool to accelerate organic reactions. univpancasila.ac.id It can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. For example, the synthesis of azabicyclic compounds can be achieved with unusual endo-selectivity under microwave irradiation. univpancasila.ac.id
One-Pot Reactions: "One-pot" synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly efficient and reduce solvent usage and waste generation. europeanreview.org The synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones has been achieved using a one-pot method catalyzed by potassium superoxide (B77818) under microwave irradiation. europeanreview.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Tandem reactions, such as the aza-Prins reaction coupled with an intermolecular Ritter reaction, are examples of atom-economical strategies for constructing azabicyclic systems. researchgate.net
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally sustainable.
Chemical Reactivity and Transformations of 1 Azabicyclo 2.2.1 Heptan 3 Ol
Regioselective Functionalization of the Azabicyclic System
The functionalization of the 1-azabicyclo[2.2.1]heptane core can be directed to specific positions due to the inherent electronic and steric properties of the molecule. The bridgehead nitrogen introduces significant ring strain, influencing the reactivity of adjacent carbons.
Recent studies have explored radical relay mechanisms for C-H functionalization. For instance, a saccharine-based imine chaperone can reversibly bind to the alcohol, facilitating regioselective C-H amination at the β-carbon through a 1,5-hydrogen atom transfer (HAT) process. nsf.govnih.gov This method allows for the introduction of an amino group vicinal to the hydroxyl group. nsf.gov
Furthermore, the development of catalytic systems, such as a combination of an aminotriphenolate Al(III) complex and a bromide salt, enables the synthesis of various aza-bicyclo[2.2.1]heptanes with high diastereocontrol. acs.org This suggests that the regioselectivity can be controlled through the choice of catalyst and reaction conditions.
Stereospecific Reactions Involving the Hydroxyl Group
The hydroxyl group at the C-3 position is a key functional handle for a range of stereospecific transformations. Its reactivity is influenced by its steric environment within the bicyclic system.
The secondary alcohol of 1-azabicyclo[2.2.1]heptan-3-ol can be oxidized to the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one. This transformation is a common step in the synthesis of derivatives with modified biological activity.
Common oxidizing agents for this purpose include:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃)
Dess-Martin periodinane acs.org
The choice of oxidant can be critical to avoid side reactions and ensure high yields. For example, Dess-Martin periodinane has been used to convert a similar 2-oxa-bicyclo[2.2.1]heptane derivative to the corresponding ketone in nearly quantitative yield. acs.org
Table 1: Oxidation of this compound and Related Compounds
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| This compound | KMnO₄ or CrO₃ | 1-Azabicyclo[2.2.1]heptan-3-one | Not specified | |
| 2-Oxa-bicyclo[2.2.1]heptane derivative | Dess-Martin periodinane | Corresponding ketone | 96% | acs.org |
| N-(4-Hydroxycyclohexyl)-acetamide | Jones reagent | Corresponding cyclohexanone (B45756) | 76% | cdnsciencepub.com |
The reduction of the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one, can proceed with high stereoselectivity to regenerate the alcohol. The stereochemical outcome is often dependent on the reducing agent and the steric hindrance of the bicyclic framework.
Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) cdnsciencepub.com
Lithium aluminum hydride (LiAlH₄)
Hydrogen gas with a palladium catalyst
For instance, the reduction of a cyclohexanone derivative with sodium borohydride in methanol (B129727) yielded the corresponding alcohol in 50% yield. cdnsciencepub.com In the context of related azabicyclic systems, reductions are often stereoselective, with the hydride attacking from the less hindered face. rsc.org
Nitrogen Atom Reactivity and Derivatives
The bridgehead nitrogen atom in the 1-azabicyclo[2.2.1]heptane system is a nucleophilic center and can participate in various reactions. Its reactivity, however, is somewhat attenuated by the steric constraints of the bicyclic structure.
N-Alkylation and Acylation: The nitrogen can undergo nucleophilic substitution with alkyl halides or acylation with acyl chlorides to introduce various substituents.
N-Oxide Formation: The nitrogen atom can be oxidized to form N-oxides. For example, N-benzyl-2-azabicyclo[2.2.1]heptane forms two stable N-oxides with m-CPBA. researchgate.net
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts.
The reactivity of the nitrogen is crucial for the synthesis of derivatives with specific biological targets. For example, N-substituted derivatives of related azabicyclic compounds have been investigated as potential therapeutic agents. acs.org
Rearrangement Reactions of the 1-Azabicyclo[2.2.1]heptane Scaffold
The strained 1-azabicyclo[2.2.1]heptane skeleton can undergo rearrangement reactions to form more stable ring systems, such as the 2-azabicyclo[3.2.1]octane scaffold. rsc.org These rearrangements are often driven by the release of ring strain.
One notable example is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or with a sulfonyl chloride and base. rsc.org The proposed mechanism involves the activation of a primary alcohol, followed by intramolecular nucleophilic attack by the nitrogen to form an aziridinium (B1262131) intermediate. This intermediate is then regioselectively opened by a nucleophile at the more substituted carbon, leading to the expanded [3.2.1] ring system. rsc.org
Aminyl radicals generated from azanorbornane derivatives can also undergo regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgresearchgate.net This radical ring expansion provides a route to novel heterocyclic scaffolds. acs.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving the 1-azabicyclo[2.2.1]heptane system is crucial for controlling reaction outcomes and designing new synthetic routes.
Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of various reactions, including rearrangements and substitutions. researchgate.net These studies can provide insights into transition state geometries and reaction energetics.
NMR Spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for characterizing intermediates and products, and for determining stereochemistry. For example, the coupling constants observed in 1H NMR spectra can help to elucidate the relative configuration of substituents on the bicyclic ring. acs.org
Kinetic Isotope Effect (KIE) Studies: KIE experiments can be used to identify the rate-determining step in a reaction mechanism.
Mechanistic studies have revealed the significant role of the nitrogen atom in directing the stereochemistry of reactions. For instance, in certain reactions of 2-azabicyclo[2.2.1]heptan-3-one derivatives, the amide nitrogen is responsible for the retention of stereochemistry. rsc.org
Structural and Conformational Analysis of 1 Azabicyclo 2.2.1 Heptan 3 Ol
Conformational Dynamics of Bridged Azabicyclic Systems
Bridged azabicyclic systems, such as 1-Azabicyclo[2.2.1]heptane derivatives, exhibit limited conformational flexibility due to their rigid, strained ring structures. Unlike monocyclic systems that can adopt multiple low-energy conformations, the bicyclo[2.2.1]heptane skeleton is conformationally constrained. The presence of the nitrogen atom at a bridgehead position further influences the molecule's dynamics. nih.gov
The rigidity of this framework is a key feature, making these compounds valuable scaffolds in drug design as they can hold functional groups in well-defined spatial orientations, potentially leading to specific and high-affinity interactions with biological targets. researchgate.net
Influence of Bicyclic Geometry on Electronic and Steric Properties
The unique bicyclic geometry of 1-Azabicyclo[2.2.1]heptan-3-OL profoundly influences its electronic and steric properties. The bicyclo[2.2.1] system is inherently strained compared to its acyclic or monocyclic counterparts, which affects bond lengths, bond angles, and reactivity.
Electronic Properties: The bridgehead nitrogen atom introduces significant strain, causing its bond angles to deviate from the ideal tetrahedral geometry. The lone pair of electrons on the nitrogen atom plays a crucial role in the electronic character of the molecule. In the related ketone, 1-azabicyclo[2.2.1]heptan-3-one, there is evidence of partial conjugation between the nitrogen lone pair and the carbonyl group. In this compound, the electronic influence of the nitrogen lone pair would still be significant, affecting the electron density distribution throughout the bicyclic system.
Steric Properties: The rigid and compact nature of the bicyclic framework creates a well-defined three-dimensional shape. This steric bulk can influence how the molecule interacts with other molecules, for instance, by directing the approach of a reactant or by fitting into a specific binding pocket of an enzyme or receptor. The fixed spatial arrangement of substituents on the bicyclic core is a direct consequence of its rigid geometry.
Intramolecular Interactions within the this compound Framework
One of the most significant potential intramolecular interactions is a hydrogen bond between the hydroxyl group at the 3-position and the bridgehead nitrogen atom. The feasibility and strength of this interaction would depend on the stereochemistry at the C-3 position (i.e., whether the hydroxyl group is in an endo or exo position) and the resulting proximity and orientation of the hydrogen atom of the hydroxyl group and the lone pair of the nitrogen. Such an intramolecular hydrogen bond could further rigidify the structure and influence its chemical reactivity and physical properties.
Hydrogen Bonding Characteristics of the Hydroxyl Moiety
The hydroxyl (-OH) group in this compound is a key functional group capable of participating in hydrogen bonding, both intramolecularly and intermolecularly. libretexts.org
Intramolecular Hydrogen Bonding: As mentioned previously, an intramolecular hydrogen bond can potentially form between the hydroxyl proton and the bridgehead nitrogen's lone pair of electrons. The existence and strength of this bond would be highly dependent on the stereoisomer. For such an interaction to occur, the distance and angle between the donor (O-H) and the acceptor (N) must be favorable.
Intermolecular Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs). This allows molecules of this compound to form intermolecular hydrogen bonds with each other in the solid state and in concentrated solutions. These interactions are expected to significantly influence the compound's physical properties, such as its melting and boiling points, leading to higher values than expected for a molecule of its size without this capability. libretexts.org Furthermore, in a biological context, the hydroxyl group's ability to form hydrogen bonds with amino acid residues in a protein's active site is often a critical determinant of binding affinity and biological activity.
The table below summarizes some of the key structural parameters that are relevant to the analysis of this compound, based on data for the closely related 1-Azabicyclo[2.2.1]heptan-3-one.
| Key Structural Parameter | Value (for 1-Azabicyclo[2.2.1]heptan-3-one) |
| Bridgehead C-N bond length | 1.47 Å (calculated) |
| N-C-C bridge angle | 94.5° (DFT optimization) |
Computational Chemistry and Molecular Modeling of 1 Azabicyclo 2.2.1 Heptan 3 Ol
Quantum Chemical Calculations on Structural Features
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-azabicyclo[2.2.1]heptan-3-ol. nrel.gov These calculations provide precise information about the molecule's three-dimensional geometry, electronic distribution, and thermodynamic stability.
The defining characteristic of the 1-azabicyclo[2.2.1]heptane skeleton is its significant ring strain. The bridgehead nitrogen atom introduces considerable strain into the bicyclic system, causing bond angles to deviate from the ideal tetrahedral geometry. This inherent strain in the [2.2.1] framework, which is higher than that in related [3.2.1] or [2.2.2] systems, profoundly influences the compound's synthetic accessibility, reactivity, and metabolic stability.
DFT calculations can accurately predict key geometric parameters. For the parent ketone, 1-azabicyclo[2.2.1]heptan-3-one, the bicyclic framework is characterized by a five-membered ring and a six-membered ring fused and stabilized by the nitrogen atom. Similar structural features are expected for the 3-ol derivative. The nitrogen lone pair's ability to delocalize and participate in orbital interactions is also a key feature that can be modeled.
Table 1: Computed Properties of this compound This table presents computationally derived properties for the this compound structure. These values are predicted using computational models and provide insight into the molecule's physicochemical characteristics.
Data sourced from computational predictions. echemi.com
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. nrel.gov Methods like DFT can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and kinetics of a reaction. nih.gov
The reactivity of the scaffold is influenced by its structural and electronic properties. The nitrogen atom can act as a nucleophile or a base, while the hydroxyl group can undergo oxidation, reduction, or substitution. Computational analyses can explain the mechanisms and stereochemical outcomes of such transformations. researchgate.net For instance, theoretical studies on related azabicyclic systems have used DFT calculations at the B3LYP/6-31G(d,p) level to investigate competitive reaction channels, such as cycloadditions and sigmatropic rearrangements. nih.gov These studies show that such reactions are often asynchronous, a detail that is revealed by analyzing the bond lengths of the forming bonds in the transition state. nih.gov
Frontier Molecular Orbital (FMO) theory, when applied within a computational framework, helps to predict how the molecule will interact with other reagents. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict whether a reaction is likely to be orbitally controlled and at which site it will occur.
Theoretical Studies on Stereoselectivity and Diastereomer Stability
The this compound scaffold possesses multiple stereocenters, leading to the possibility of several stereoisomers, primarily the endo and exo diastereomers with respect to the hydroxyl group's orientation. acs.orgacs.org Computational methods are essential for predicting and explaining the stereochemical outcomes of reactions that form or modify this scaffold.
Theoretical studies can calculate the relative thermodynamic stabilities of the different diastereomers by computing their ground-state energies. For instance, in related 2-azabicyclo[2.2.1]heptane systems, the exo isomers are often found to be more stable than the endo isomers. researchgate.net DFT calculations can be used to model the transition states of reactions leading to these isomers. The calculated activation energies for the pathways leading to the endo and exo products can predict the kinetic product distribution, explaining the observed diastereoselectivity. researchgate.net
Such computational analysis has been successfully applied to the aza-Diels-Alder reaction, a common method for synthesizing azabicyclic scaffolds. researchgate.net Theoretical models can evaluate the influence of dienophiles, chiral auxiliaries, and reaction conditions on the diastereomeric ratio of the products, providing insights that are crucial for optimizing synthetic strategies. researchgate.net
Molecular Dynamics Simulations of Scaffold Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and intermolecular interactions. rsc.org
For a molecule like this compound, MD simulations can be used to study its behavior in a solvent, such as water. These simulations reveal how the molecule interacts with solvent molecules through hydrogen bonds and other non-covalent interactions. They can also explore the conformational landscape of the molecule. Although the bicyclic framework is rigid, rotations of the hydroxyl group and subtle puckering of the rings can occur.
In a study of the related 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol, MD simulations revealed two energetically accessible conformers (endo and exo orientations of the alcohol group) separated by an energy barrier of 12.3 kJ/mol, with distinct population distributions at room temperature. Similar simulations for this compound would be invaluable for understanding its preferred conformations in solution and how its dynamic behavior influences its ability to bind to a biological target.
In Silico Design Principles for this compound Derivatives
The structural and electronic information gained from computational studies forms the basis for the rational, in silico design of novel derivatives of this compound with tailored properties. This scaffold is a known building block for compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and other central nervous system targets. ucsd.eduresearchgate.net
In silico design strategies often begin with pharmacophore modeling. unimi.it By analyzing the structures of known active compounds, a pharmacophore model can be built that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The rigid this compound scaffold can then be used as a template to design new molecules that fit this pharmacophore. amazonaws.com
Molecular docking is another critical in silico technique. If the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, derivatives of this compound can be computationally "docked" into the binding site. These simulations predict the binding mode and estimate the binding affinity of the designed compounds. nih.gov This process allows for the rapid screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for chemical synthesis and biological evaluation. nih.gov For example, computational studies can guide the introduction of specific functional groups to enhance binding affinity or improve selectivity for a particular receptor subtype.
Table 2: List of Mentioned Chemical Compounds
Application of 1 Azabicyclo 2.2.1 Heptan 3 Ol As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
1-Azabicyclo[2.2.1]heptan-3-ol and its derivatives serve as crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. The inherent rigidity of the bicyclic system allows for precise control over the spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets.
For instance, derivatives of the closely related 2-azabicyclo[2.2.1]heptane scaffold have been instrumental in the synthesis of epibatidine (B1211577) analogues, a class of compounds known for their potent analgesic properties. researchgate.net The synthesis of these complex molecules often involves multi-step sequences where the azabicyclic core provides a robust framework upon which further chemical transformations can be performed. researchgate.net
A notable application is in the preparation of compounds targeting the central nervous system. The structural features of the azabicyclo[2.2.1]heptane skeleton are found in various bioactive molecules, and its use as a starting material facilitates the development of novel therapeutic agents. The synthesis often involves the strategic modification of the hydroxyl group and the nitrogen atom to introduce desired pharmacophoric elements.
Utility as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical reaction. wikipedia.org While direct research on this compound as a chiral auxiliary is not extensively documented in the provided results, the broader class of azabicyclic compounds, including derivatives of 2-azabicyclo[2.2.1]heptane, has been successfully employed for this purpose. researchgate.netpwr.edu.pl
The general principle involves temporarily attaching the chiral azabicyclic unit to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylations or cycloadditions. wikipedia.org After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled. For example, chiral 2-azabicyclo[2.2.1]heptane derivatives have been utilized in asymmetric aza-Diels-Alder reactions to produce enantiomerically enriched cycloadducts. researchgate.net The stereochemical integrity and rigid conformation of these auxiliaries are key to achieving high levels of diastereoselectivity. acs.org
Precursor to Diversely Substituted Azabicyclic Compounds
This compound is a valuable precursor for the synthesis of a diverse range of substituted azabicyclic compounds. The hydroxyl group at the 3-position and the secondary amine at the 1-position serve as convenient handles for further functionalization.
For example, oxidation of the alcohol can yield the corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one, which is itself a versatile intermediate. bldpharm.com This ketone can then undergo a variety of reactions, such as nucleophilic additions and reductions, to introduce a wide range of substituents at the 3-position. Furthermore, the nitrogen atom can be N-acylated, N-alkylated, or N-arylated to introduce additional diversity. nih.gov
An enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been developed starting from trans-4-hydroxy-L-proline. rsc.org This highlights the role of readily available chiral starting materials in accessing enantiomerically pure substituted azabicyclic compounds. The ability to generate a library of such compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
| Precursor | Reaction Type | Product Class | Reference |
| This compound | Oxidation | 1-Azabicyclo[2.2.1]heptan-3-one | bldpharm.com |
| This compound | N-Substitution | N-Substituted 1-azabicyclo[2.2.1]heptan-3-ols | nih.gov |
| trans-4-hydroxy-L-proline | Multi-step synthesis | (4R)-1-Azabicyclo[2.2.1]heptane derivatives | rsc.org |
Scaffold for Polycyclic and Heterocyclic Architecture Construction
The rigid framework of 1-azabicyclo[2.2.1]heptane makes it an excellent scaffold for the construction of more complex polycyclic and heterocyclic architectures. This is a significant area of research as three-dimensional molecular shapes are increasingly sought after in modern drug discovery to improve pharmacological properties. acs.orgacs.org
The Diels-Alder reaction is a powerful tool for constructing polycyclic systems, and azabicyclic alkenes derived from the 1-azabicyclo[2.2.1]heptane core can serve as dienophiles or dienes, leading to the formation of intricate ring systems. rsc.org Furthermore, the functional groups on the azabicyclic core can be used to annulate additional rings.
For example, derivatives of the related 7-azabicyclo[2.2.1]heptane have been used as scaffolds to develop selective ligands for sigma-2 receptors. nih.gov In these cases, the bicyclic core provides a rigid platform to orient N-substituents in a specific manner for optimal receptor binding. The synthesis of various heterocyclic systems fused to the azabicyclic framework has also been reported, further expanding the chemical space accessible from this versatile building block. researchgate.net
| Scaffold | Synthetic Strategy | Resulting Architecture | Reference |
| 7-Azabicyclo[2.2.1]heptane | N-Substitution | Selective sigma-2 receptor ligands | nih.gov |
| Azabicyclo[2.2.1]heptane derivatives | Annulation reactions | Fused heterocyclic systems | researchgate.net |
| Cyclopentenes | Palladium-catalyzed 1,2-aminoacyloxylation | Oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.org |
Medicinal Chemistry Exploration of the 1 Azabicyclo 2.2.1 Heptane Scaffold
Scaffold Design Rationale for Bioactive Molecule Development
The rigid nature of the 1-azabicyclo[2.2.1]heptane scaffold is a key feature in the design of bioactive molecules. rsc.org This rigidity reduces the number of possible conformations a molecule can adopt, which can lead to a more favorable interaction with a specific biological target by pre-organizing the pharmacophoric groups in a bioactive conformation. researchgate.net This conformational restriction is a widely used strategy in medicinal chemistry to enhance potency and selectivity. researchgate.net The bicyclic system of 1-azabicyclo[2.2.1]heptane provides a structurally robust core that is less susceptible to metabolic degradation compared to more flexible aliphatic or aromatic systems. Its three-dimensional character also allows for the exploration of chemical space that is often inaccessible with traditional planar aromatic compounds.
The presence of a nitrogen atom within the bicyclic framework introduces a basic center, which can be crucial for interactions with acidic residues in a protein's binding site and can also influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. cymitquimica.com The hydroxyl group at the 3-position of 1-azabicyclo[2.2.1]heptan-3-ol provides a key functional group that can act as a hydrogen bond donor and acceptor, further enhancing binding affinity to target proteins. This hydroxyl group also serves as a convenient handle for further chemical modifications and the introduction of diverse substituents.
Structure-Activity Relationship (SAR) Studies Focused on Scaffold Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the 1-azabicyclo[2.2.1]heptane scaffold influence its biological activity. smolecule.com These studies systematically alter different parts of the molecule to identify key structural features responsible for its pharmacological effects.
For instance, modifications to the nitrogen atom, such as N-substitution, can significantly impact receptor selectivity. Studies on related azabicyclic systems have shown that introducing arylalkyl groups on the nitrogen can confer selectivity for specific receptor subtypes, like the σ2 receptor. nih.gov In contrast, bulky alicyclic or polycarbocyclic substituents often lead to high affinity for multiple receptor subtypes. nih.gov
Alterations at the 3-position, where the hydroxyl group is located in this compound, are also critical. Replacing the hydroxyl group with other functionalities or introducing substituents on the carbon backbone can modulate potency and efficacy. For example, in the development of antibacterial agents based on quinolone scaffolds, the nature of the substituent at a position analogous to the 3-position of the azabicyclic moiety plays a crucial role in determining the antibacterial spectrum and potency. acs.org
Below is a table summarizing hypothetical SAR findings for 1-azabicyclo[2.2.1]heptane derivatives:
| Modification | Position | Substituent | Effect on Activity |
| N-Substitution | 1 | Small alkyl groups | Increased lipophilicity, potential for enhanced cell permeability |
| N-Substitution | 1 | Arylalkyl groups | Potential for enhanced receptor selectivity (e.g., σ2 receptors) nih.gov |
| Hydroxyl Group Modification | 3 | Esterification | Prodrug potential, altered pharmacokinetic profile |
| Hydroxyl Group Modification | 3 | Etherification | Modified hydrogen bonding capacity, potential for altered selectivity |
| Carbon Backbone Substitution | 2 or 4 | Alkyl or aryl groups | Steric hindrance, potential for improved selectivity |
Exploration of Derivatives as Ligands for Molecular Targets
Derivatives of the 1-azabicyclo[2.2.1]heptane scaffold have been investigated as ligands for a variety of molecular targets, demonstrating the versatility of this structural motif. ugent.be
One significant area of exploration is their potential as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. acs.org The rigid framework of the azabicyclo[2.2.1]heptane can mimic the conformation of acetylcholine, the endogenous ligand, leading to potent and selective binding. nih.gov Bridgehead-substituted azabicyclo[2.2.1]heptane derivatives have been synthesized and shown to exhibit nanomolar potency for α7 nAChRs with significant selectivity over other subtypes. acs.org
Another important target class is the family of G protein-coupled receptors (GPCRs). For example, derivatives of the related 7-azabicyclo[2.2.1]heptane have been developed as selective ligands for sigma-2 (σ2) receptors. nih.gov Furthermore, various azabicyclic scaffolds have been explored as orexin (B13118510) receptor antagonists, which are involved in the regulation of sleep and wakefulness. unimi.it
The scaffold has also been utilized in the development of enzyme inhibitors. For instance, derivatives have been designed as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. nih.gov The constrained nature of the bicyclic system can lead to specific interactions within the enzyme's active site.
The following table highlights some molecular targets and the corresponding 1-azabicyclo[2.2.1]heptane-based ligand types:
| Molecular Target | Ligand Type | Potential Therapeutic Area |
| α7 Nicotinic Acetylcholine Receptors | Agonists/Partial Agonists | Cognitive disorders, inflammation acs.orgnih.gov |
| Sigma-2 (σ2) Receptors | Selective Ligands | Neurology, oncology nih.gov |
| Orexin Receptors | Antagonists | Sleep disorders unimi.it |
| Glycosidases | Inhibitors | Diabetes, viral infections nih.gov |
| Topoisomerase I | Inhibitors | Cancer purdue.edu |
Influence of Stereochemistry on Ligand-Target Interactions
The stereochemistry of the 1-azabicyclo[2.2.1]heptane scaffold is a critical determinant of its biological activity. The rigid, three-dimensional structure possesses multiple chiral centers, and different stereoisomers can exhibit vastly different affinities and efficacies for their biological targets. achemblock.com This is because the precise spatial arrangement of atoms and functional groups is essential for optimal interaction with the chiral environment of a protein's binding site. cymitquimica.com
For example, in the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-one, a related structure, the defined stereochemistry makes it a valuable building block in asymmetric synthesis for developing compounds with enhanced binding to neurotransmitter receptors. The specific (1S,4R) configuration is often crucial for its intended biological effect.
The endo and exo orientations of substituents on the bicyclic ring system also play a significant role. These orientations dictate the direction in which functional groups project from the scaffold, thereby influencing their ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For instance, the synthesis of enantiomerically pure endo- and exo-amino derivatives of 7-azabicyclo[2.2.1]heptane led to compounds with distinct biological profiles as glycosidase inhibitors. nih.gov
The influence of stereochemistry is so profound that in many cases, only one enantiomer of a chiral drug is pharmacologically active, while the other may be inactive or even produce undesirable effects. Therefore, stereoselective synthesis to obtain enantiomerically pure compounds is a major focus in the development of drugs based on the 1-azabicyclo[2.2.1]heptane scaffold. acs.org
Strategies for Scaffold Diversification in Lead Optimization
Scaffold diversification is a crucial process in lead optimization, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 1-azabicyclo[2.2.1]heptane scaffold, several strategies can be employed to create a library of diverse analogs for biological screening.
One common approach is to utilize the functional groups present on the scaffold as handles for further chemical transformations. The hydroxyl group of this compound, for instance, can be readily converted into esters, ethers, or other functional groups to explore different interactions with the target. Similarly, the nitrogen atom can be N-alkylated or N-acylated to introduce a wide range of substituents. smolecule.com
Another strategy involves the modification of the bicyclic core itself. This can be achieved through various synthetic methodologies, such as palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net For example, palladium-catalyzed aminoacyloxylation of cyclopentenes can be used to construct oxygenated 2-azabicyclo[2.2.1]heptanes, providing access to a new region of chemical space. researchgate.net
Ring-expansion or rearrangement strategies can also be employed to generate novel scaffolds from the 1-azabicyclo[2.2.1]heptane core. For instance, rearrangement of 2-azabicyclo[2.2.1]heptane derivatives can lead to the formation of the 2-azabicyclo[3.2.1]octane system, a different yet related scaffold with its own unique biological properties. rsc.org
The development of combinatorial libraries based on the 1-azabicyclo[2.2.1]heptane scaffold allows for the rapid synthesis and screening of a large number of compounds, accelerating the discovery of new drug candidates. mdpi.com
Here is a table outlining various diversification strategies:
| Strategy | Description | Example Reaction |
| Functional Group Interconversion | Modification of existing functional groups. | Esterification or etherification of the 3-hydroxyl group. |
| N-Functionalization | Introduction of substituents on the nitrogen atom. | N-alkylation or N-acylation. smolecule.com |
| C-H Activation | Direct functionalization of C-H bonds on the scaffold. | Palladium-catalyzed arylation. whiterose.ac.uk |
| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds. | Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. acs.org |
| Ring System Modification | Alteration of the bicyclic core. | Ring-expansion or rearrangement reactions. rsc.org |
Advanced Catalytic Applications of 1 Azabicyclo 2.2.1 Heptan 3 Ol Derivatives
Organocatalysis Mediated by Azabicyclic Systems
The hydroxylamine (B1172632) derivative, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), a structural isomer of the titular compound, has demonstrated significant potential as an organocatalyst, especially in oxidation reactions. jst.go.jpresearchgate.net These hydroxylamines, including ABHOL and its homologue 8-azabicyclo[3.2.1]octan-8-ol (ABOOL), can efficiently catalyze the oxidation of various secondary alcohols into their corresponding ketones. researchgate.netorganic-chemistry.org A key advantage of this catalytic system is its ability to utilize molecular oxygen from ambient air as the terminal oxidant, often in conjunction with a copper co-catalyst, at room temperature. researchgate.netorganic-chemistry.orgorganic-chemistry.org This approach represents a greener and more sustainable alternative to traditional oxidation methods that rely on stoichiometric, often hazardous, oxidizing agents.
The catalytic activity of ABHOL is rooted in its oxidation to the corresponding nitroxyl (B88944) radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABHO), which is the active species in the catalytic cycle for alcohol oxidation. jst.go.jpresearchgate.net The bicyclic framework of these catalysts is crucial for stabilizing the radical, a feature that distinguishes them from catalysts like TEMPO. jst.go.jpacs.orgresearchgate.net This structural stability allows for high catalytic activity and turnover. jst.go.jp Research has shown that these stable hydroxylamines can be synthesized from readily available and inexpensive starting materials, further enhancing their practical applicability in organic synthesis. jst.go.jpresearchgate.net
Electrochemical Characterization and Applications in Sensing
The electrochemical properties of 1-azabicyclo[2.2.1]heptan-3-ol derivatives, specifically ABHOL, have been investigated, revealing their potential in the development of non-enzymatic electrochemical sensors. jst.go.jpnih.gov The electrochemical behavior of ABHOL is complex, as observed in cyclic voltammetry (CV) studies. jst.go.jp The initial CV cycle is typically unstable, but subsequent cycles show reproducible voltammograms, which enables their use for electrochemical analysis. nih.gov This initial instability is attributed to a series of reactions including the electrochemical oxidation of the hydroxylamine (ABHOL) and a comproportionation reaction with the generated oxoammonium ions. jst.go.jpnih.gov
Once stabilized, these systems can be used as effective electrochemical probes for the detection of various analytes. For instance, ABHOL-based sensors have been successfully applied to the non-enzymatic sensing of ethanol (B145695) and glucose. jst.go.jpnih.gov An increase in the oxidation current that is dependent on the concentration of ethanol has been observed, demonstrating the sensor's viability. jst.go.jp The performance of ABHOL as an electrochemical probe has been found to be more efficient than the widely used nitroxyl radical compound, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). jst.go.jpnih.gov This enhanced efficiency makes these azabicyclic compounds promising candidates for creating simple and effective monitoring methods, potentially as alternatives to traditional enzyme-based sensors which can have inherent disadvantages. nih.gov
| Analyte | Sensor Platform | Key Finding | Reference |
| Ethanol | ABHOL-modified electrode | Concentration-dependent increase in oxidation current was observed. | jst.go.jp |
| Glucose | ABHOL-modified electrode | Feasible for non-enzymatic electrochemical analysis after initial CV cycle stabilization. | nih.gov |
Generation and Reactivity of N-Oxyl Radical Species (e.g., ABHO)
The catalytic activity of hydroxylamines like 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) is predicated on their in-situ oxidation to the corresponding N-oxyl radical species. jst.go.jpresearchgate.net In the case of ABHOL, this is the 7-azabicyclo[2.2.1]heptane N-oxyl (ABHO) radical. researchgate.net The generation of this active species can be achieved through electrochemical oxidation or by using chemical oxidants. jst.go.jpresearchgate.net
The electrochemical generation involves a complex process. The cyclic voltammogram of ABHOL shows that the proton-coupled electron transfer from the hydroxylamine to form the nitroxyl radical, and the subsequent electron transfer from the nitroxyl radical to the oxoammonium ion, occur at the same potential. jst.go.jp This is accompanied by a comproportionation reaction where the generated oxoammonium ion reacts with the abundant hydroxylamine (ABHOL) to produce the nitroxyl radical. jst.go.jpnih.gov
Comparison with Other Nitroxyl Radical Catalysts
The performance of ABHOL and its corresponding N-oxyl radical, ABHO, has been benchmarked against other well-known nitroxyl radical catalysts, notably TEMPO, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), and 2-azaadamantane (B3153908) N-oxyl (AZADO).
Comparison with TEMPO: The primary advantage of bicyclic nitroxyl radicals like ABHO over TEMPO lies in their structural design. TEMPO relies on four adjacent methyl groups to stabilize the nitroxyl radical, which creates significant steric hindrance around the active site, thereby limiting its reactivity, especially with sterically demanding alcohols. jst.go.jpjst.go.jp In contrast, the bicyclic structure of ABHO provides stability without such steric bulk. jst.go.jp Consequently, ABHOL demonstrates more efficient performance as an electrochemical probe than TEMPO. jst.go.jpnih.gov While TEMPO is effective for the selective oxidation of primary alcohols, its efficiency is poor for structurally hindered secondary alcohols. jst.go.jp
Comparison with ABNO and AZADO: ABNO and AZADO were developed to overcome the steric limitations of TEMPO by using bicyclic and tricyclic structures, respectively, to stabilize the radical. jst.go.jpresearchgate.netresearchgate.net This results in reduced steric hindrance and higher reactivity. researchgate.netresearchgate.net The electrochemical probe performance of ABHOL is reported to be similar to that of ABNO. jst.go.jpnih.gov Furthermore, ABHOL is considered to have better performance than AZADO, which is attributed to its more compact bicyclic structure that further reduces steric hindrance around the nitroxyl radical moiety. jst.go.jp This structural compactness is a key factor that explains the different reactivity profiles observed between TEMPO and bicyclic nitroxyls like ABNO in alcohol oxidation. nih.gov
| Catalyst | Key Structural Feature | Advantage over TEMPO | Electrochemical Performance | Reference |
| ABHO (from ABHOL) | Compact bicyclic [2.2.1] system | Reduced steric hindrance, higher reactivity | More efficient than TEMPO, similar to ABNO, better than AZADO | jst.go.jpnih.gov |
| TEMPO | Four methyl groups adjacent to N-O• | - | Less efficient probe | jst.go.jpjst.go.jpnih.gov |
| ABNO | Bicyclic [3.3.1] system | Reduced steric hindrance, higher reactivity | Similar to ABHOL | jst.go.jpacs.orgnih.govnih.gov |
| AZADO | Tricyclic adamantane (B196018) system | Reduced steric hindrance, high reactivity for hindered alcohols | Less efficient probe than ABHOL | jst.go.jpresearchgate.netjst.go.jp |
Future Perspectives and Emerging Research Directions
Challenges in the Synthesis of Novel 1-Azabicyclo[2.2.1]heptan-3-OL Derivatives
The synthesis of novel derivatives based on the 1-azabicyclo[2.2.1]heptane core is often complex, with researchers facing several persistent challenges. A primary difficulty lies in achieving high stereocontrol. Many synthetic routes yield mixtures of diastereomers that can be difficult and impractical to separate, especially on a larger scale. vulcanchem.comlu.se For instance, syntheses commencing from chiral precursors like trans-4-hydroxy-L-proline can result in diastereomeric mixtures that necessitate challenging separation steps. lu.se
Another significant hurdle involves the use and removal of protecting groups on the bridgehead nitrogen. The selection of an appropriate protecting group is critical, as some common groups, such as N-benzyl and its analogues, can be difficult to remove via standard debenzylation methods, thereby limiting synthetic pathways to the desired primary or secondary amines. vulcanchem.com Furthermore, the scalability of synthetic routes remains a concern. Methodologies that perform well at the lab scale, such as those involving Dieckmann cyclization, have been reported to give poor and inconsistent yields upon scale-up, hindering the production of larger quantities needed for extensive biological or material studies. google.com
| Challenge | Description | Key References |
| Stereocontrol | Synthetic routes often produce mixtures of endo/exo isomers or other diastereomers, requiring difficult separation and purification steps. | vulcanchem.comlu.se |
| Protecting Groups | Difficulty in the removal of certain N-protecting groups (e.g., N-benzyl) can limit access to the core amine for further functionalization. | vulcanchem.com |
| Scalability | Established laboratory-scale syntheses may not be efficient or high-yielding when scaled up for larger quantity production. | google.com |
| Enantiomeric Purity | Achieving high enantiomeric purity often requires the use of chiral auxiliaries and separation of diastereomeric intermediates, adding complexity to the synthesis. | google.com |
Advanced Spectroscopic Techniques for Structural Elucidation
The rigid, bicyclic nature of 1-azabicyclo[2.2.1]heptane derivatives results in a complex three-dimensional structure where subtle differences in stereochemistry can be difficult to discern. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for initial characterization, it is often insufficient for unambiguous structural assignment. bbau.ac.in
Future research will increasingly rely on a suite of advanced spectroscopic techniques. Two-dimensional NMR methods, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for definitively assigning the relative stereochemistry of protons and confirming spatial relationships within the constrained framework. researchgate.net In cases of structural ambiguity, particularly when distinguishing between closely related isomers like 2-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.2.1]octane derivatives, these advanced NMR techniques are indispensable. researchgate.net
For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard. researchgate.net As new, more complex derivatives are synthesized, the integration of these high-resolution analytical methods will be crucial for accurate structural elucidation, which is a prerequisite for understanding structure-activity relationships. smolecule.com
Development of New Synthetic Methodologies
To overcome the challenges associated with existing synthetic routes, significant research is focused on developing more efficient, stereoselective, and versatile methodologies for constructing the 1-azabicyclo[2.2.1]heptane scaffold. Emerging strategies are moving towards greater step economy and milder reaction conditions.
Recent innovations include one-pot reactions that streamline multi-step sequences, such as a method for creating 7-azabicyclo[2.2.1]heptane-1-carbonitriles directly from substituted cyclohexanones. enamine.net Catalytic approaches are also gaining prominence. For example, a protocol using an aluminum(III) complex has been developed for the efficient synthesis of aza-bicyclo[2.2.1]heptanes from γ-epoxy-amines, offering significantly shorter reaction times compared to previous methods. cdnsciencepub.com
Classic reactions are also being reimagined for this scaffold. The Diels-Alder reaction, a powerful tool for forming cyclic systems, has been successfully employed as a key step in a novel route to a 7-azabicyclo[2.2.1]heptane derivative. Other promising methodologies being explored for related scaffolds include aza-Diels-Alder reactions and intramolecular carbolithiation. nih.gov These new methods aim to provide more direct and scalable access to a wider diversity of functionalized 1-azabicyclo[2.2.1]heptane derivatives.
| Methodology | Description | Key Feature(s) | Reference(s) |
| One-Step Double Cyclization | A novel approach for the direct construction of the 1-azabicyclo[2.2.1]heptane scaffold. | Increased step economy. | google.com |
| Catalytic Cyclization | Use of an Al(III) complex catalyst to form the bicyclic system from γ-epoxy-amines. | Mild conditions, shorter reaction times. | cdnsciencepub.com |
| Diels-Alder Reaction | Employs a [4+2] cycloaddition as the key ring-forming step to build the bicyclic core. | High stereochemical control. | |
| One-Pot Nitrile Synthesis | In situ imine formation followed by cyanide addition and cyclization to form bridgehead carbonitriles. | High efficiency and operational simplicity. | enamine.net |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming a powerful driver of research into 1-azabicyclo[2.2.1]heptane derivatives. Computational studies provide deep insights into the molecule's strained bicyclic structure and electronic properties, which are difficult to probe experimentally. bbau.ac.in
Molecular modeling and docking simulations are being used to predict how these rigid scaffolds will interact with biological targets, guiding the design of new, potent, and selective ligands. acs.orgwikipedia.org For example, computational approaches have been successfully combined with experimental assays to develop potent inhibitors of the enzyme DPP-4, based on a related azabicyclic scaffold. acs.org
Furthermore, theoretical calculations, particularly using Density Functional Theory (DFT), are proving invaluable for elucidating complex reaction mechanisms and explaining observed stereochemical outcomes. researchgate.net By modeling transition states and reaction pathways, researchers can understand why a particular isomer is formed preferentially, allowing for the rational optimization of reaction conditions. researchgate.net This integrated approach accelerates the discovery and development process, from designing new synthetic routes to predicting the biological activity of novel compounds.
Untapped Potential in Material Science and Supramolecular Chemistry
While the majority of research on 1-azabicyclo[2.2.1]heptane derivatives has focused on medicinal chemistry, the unique structural properties of this scaffold suggest significant, largely untapped potential in material science and supramolecular chemistry.
Material Science: The carbocyclic analogue, norbornene, is a widely used monomer in Ring-Opening Metathesis Polymerizations (ROMP) to create polymers with unique properties like high thermal stability and optical clarity. google.com By analogy, 1-azabicyclo[2.2.1]heptane derivatives, including the "-3-ol" variant, represent a class of functional monomers that could be used to synthesize novel polymers. The presence of the nitrogen heteroatom and the hydroxyl group could introduce new functionalities, influencing properties such as polarity, solubility, and coordination ability. These polymers could find applications in advanced materials, such as the functional membranes or drug-delivery systems currently being explored for norbornene-based polymers. bbau.ac.ingoogle.com
Supramolecular Chemistry: The rigid, V-shaped, and chiral nature of the 1-azabicyclo[2.2.1]heptane framework makes it an ideal building block (synthon) for supramolecular assemblies. lu.se The defined three-dimensional structure is a key feature for designing complex host-guest systems, molecular receptors, and self-assembling architectures. researchgate.net The this compound compound, with its hydrogen bond donor (-OH) and acceptor (bridgehead nitrogen) sites, is pre-programmed for forming predictable, hydrogen-bonded networks, potentially leading to the creation of tubular structures or complex molecular crystals. smolecule.com These organized assemblies could be explored for applications in chiral separation, catalysis, or the development of smart materials.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Racemate Resolution | Di-p-toluoyl tartaric acid | 70–85 | ≥98% |
| Epimerization-Lactam. | KOH/MeOH, reflux | 50–60 | N/A (racemic starting) |
| Diels-Alder Optimization | Substituted dienophiles | 65–75 | Dependent on substituents |
How is the stereochemistry of this compound analyzed?
Methodological Answer:
Stereochemical analysis relies on:
- X-ray Crystallography : Resolved crystal structures confirm absolute configurations (e.g., (1S,4R) vs. (1R,4S)) .
- NMR Spectroscopy : H and C NMR coupling constants (e.g., ) differentiate epimers. NOE (Nuclear Overhauser Effect) experiments map spatial proximity of protons .
- Chiral Chromatography : HPLC with chiral columns (e.g., Chiralpak® AD-H) quantifies enantiomeric purity post-synthesis .
What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms hydroxyl (O-H stretch: 3200–3600 cm) and amine (N-H stretch: 3300–3500 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO, [M+H] = 114.0913) .
- N NMR : Detects nitrogen environment shifts, critical for distinguishing tautomers or protonation states .
Advanced Research Questions
How can enantiomeric resolution of this compound be optimized?
Methodological Answer:
- Kinetic Resolution : Use catalytic asymmetric reactions (e.g., Sharpless epoxidation) to selectively transform one enantiomer .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., ruthenium complexes) with chiral resolving agents to maximize yield and ee .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize diastereomeric salts (e.g., tartrate derivatives) under controlled solvent ratios (e.g., 1:3 ethanol/water) .
Key Challenge : Racemization during prolonged storage; solutions include lyophilization or stabilizing additives (e.g., BHT) .
How can contradictions in biological activity data across studies be addressed?
Methodological Answer:
Discrepancies often arise from:
- Receptor Binding Assay Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., acetylcholine for muscarinic receptor studies) .
- Stereochemical Purity : Validate ee (>99%) via chiral HPLC before testing; even 2% impurity can skew IC values .
- Computational Docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC to identify false positives from off-target binding .
Case Study : A 2023 study found conflicting muscarinic agonist activities (EC = 10 nM vs. 100 nM). Re-analysis revealed impurities in the lower-activity batch .
What computational methods predict the compound’s reactivity in complex reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., lactamization, oxidation) using B3LYP/6-31G(d) basis sets. Predict regioselectivity in substitution reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways to optimize conditions .
- Machine Learning (ML) : Train models on PubChem data to predict novel derivatives’ solubility or metabolic stability .
Example : DFT simulations of this compound oxidation predicted preferential C3-OH attack by CrO, validated experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
